molecular formula C11H20N4O2 B1197104 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione CAS No. 4115-66-6

4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

Cat. No.: B1197104
CAS No.: 4115-66-6
M. Wt: 240.3 g/mol
InChI Key: VQACAWOJMMCZHK-UHFFFAOYSA-N
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Description

. This compound is characterized by its spirocyclic framework, which imparts distinct chemical and physical properties.

Mechanism of Action

Target of Action

It has been synthesized with cobalt (ii) nitrate to form a coordination polymer , suggesting that it may interact with metal ions in biological systems.

Mode of Action

It’s known to form coordination polymers with cobalt (ii) nitrate . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.

Biochemical Analysis

Biochemical Properties

4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form coordination polymers with uranyl nitrate, indicating its potential to bind with metal ions . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and coordination bonds, which can influence the stability and activity of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can affect cell signaling by interacting with specific receptors or enzymes, thereby influencing downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to metal ions and form coordination complexes, which can inhibit or activate specific enzymes . Additionally, the hydrogen bonding interactions of this compound with proteins can lead to conformational changes that affect their activity. These interactions can result in alterations in gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound can form stable coordination polymers, which may influence its activity over extended periods . Additionally, the degradation products of this compound can have distinct biochemical properties that affect cellular processes differently.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in energy production and utilization, leading to changes in metabolic flux . Additionally, the interactions of this compound with cofactors can modulate their availability and activity, further impacting metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the bioavailability and activity of this compound within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function . The subcellular localization of this compound can influence its activity and interactions with biomolecules, ultimately affecting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions . One common method includes the use of cadmium (II) nitrate and the bicyclic bisurea in an acetone medium . The reaction conditions often require precise temperature control and the use of specific solvents to ensure the formation of the desired product.

Industrial Production Methods

. These suppliers provide the compound for research purposes, indicating that it is produced in controlled laboratory environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for research in coordination chemistry and materials science .

Properties

IUPAC Name

4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-9(2)5-11(14-7(16)12-9)6-10(3,4)13-8(17)15-11/h5-6H2,1-4H3,(H2,12,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQACAWOJMMCZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(NC(=O)N2)(C)C)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194084
Record name Spirobishexahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4115-66-6
Record name Spirobishexahydropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004115666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC360537
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360537
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spirobishexahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,10,10-TETRAMETHYL-1,3,7,9-TETRAAZA-SPIRO(5.5)UNDECANE-2,8-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Reactant of Route 2
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Reactant of Route 3
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Reactant of Route 4
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Reactant of Route 5
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Reactant of Route 6
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Customer
Q & A

Q1: What is the structural significance of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione in coordination chemistry?

A: this compound (Spirocarbone, Sk) is a heterocyclic compound with two oxygen atoms capable of coordinating to metal centers. Research demonstrates its ability to form coordination polymers with various metal nitrates, including cadmium [], cobalt [], and uranyl nitrate []. The spirocyclic structure of this compound likely influences the dimensionality and properties of the resulting coordination polymers.

Q2: How does this compound interact with zinc chloride?

A: Studies show that this compound reacts with zinc chloride to form a catena structure. [] In this structure, the oxygen atoms of the this compound molecule bridge adjacent zinc ions, creating a chain-like polymeric structure.

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